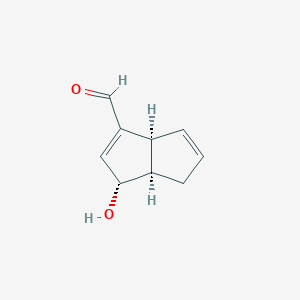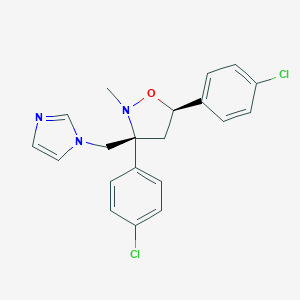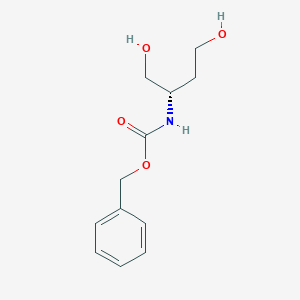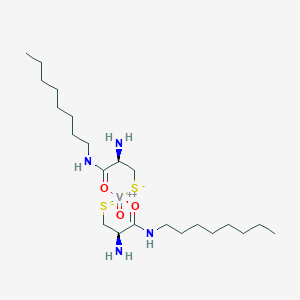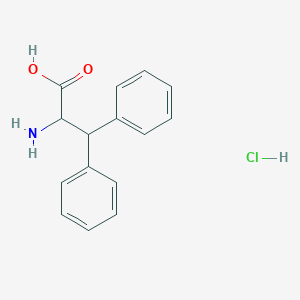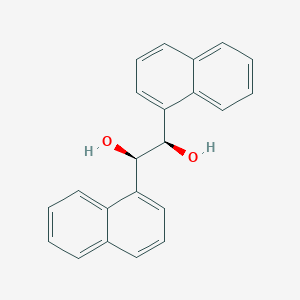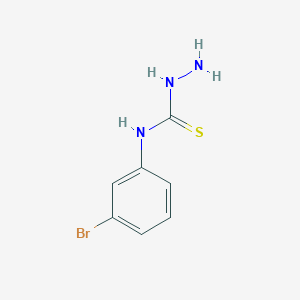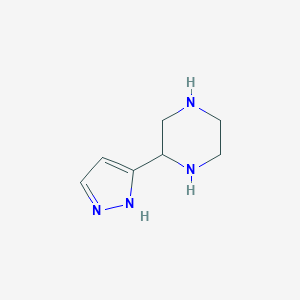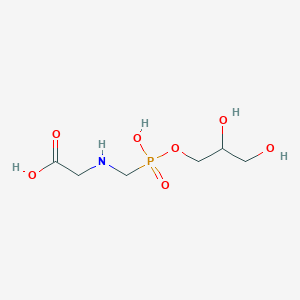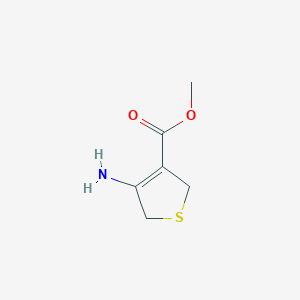
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate, also known as MADTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
生化学的および生理学的効果
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the proliferation and migration of cancer cells. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has also been found to have antioxidant properties and can scavenge free radicals, which are involved in oxidative stress and various diseases.
実験室実験の利点と制限
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to have low toxicity and minimal side effects. However, there are also some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
将来の方向性
There are several future directions for research on Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate. One potential area of research is the development of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate and its potential therapeutic applications. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could also be tested in animal models to evaluate its efficacy and safety in vivo. Finally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is a promising compound with potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments, there are also several future directions for research on this compound. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases, and further studies are needed to elucidate its potential therapeutic applications.
合成法
The synthesis of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate involves the reaction of 4-bromo-2,5-dihydrothiophene-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by purification through recrystallization. This method has been optimized to produce high yields of pure Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate with minimal side products.
科学的研究の応用
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
特性
CAS番号 |
125089-01-2 |
|---|---|
製品名 |
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC名 |
methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H2,1H3 |
InChIキー |
RXNLUXRJHXOAEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CSC1)N |
正規SMILES |
COC(=O)C1=C(CSC1)N |
同義語 |
3-Thiophenecarboxylicacid,4-amino-2,5-dihydro-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
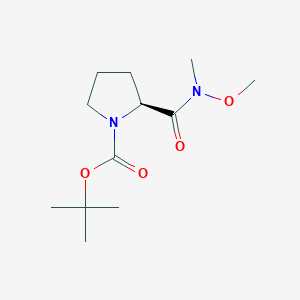
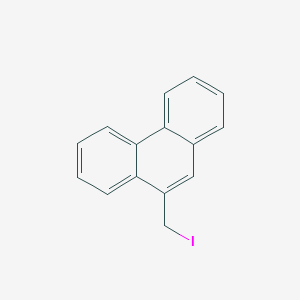
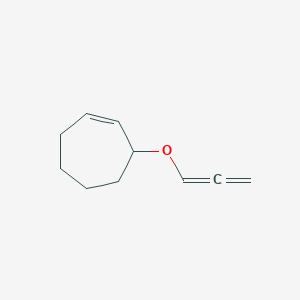
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
